molecular formula C9H4ClFN2O2 B1600696 4-Chloro-6-fluoro-3-nitro-quinoline CAS No. 99010-07-8

4-Chloro-6-fluoro-3-nitro-quinoline

Cat. No.: B1600696
CAS No.: 99010-07-8
M. Wt: 226.59 g/mol
InChI Key: JTKXABQYVUAKJV-UHFFFAOYSA-N
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Description

“4-Chloro-6-fluoro-3-nitro-quinoline” is a specialty product used in proteomics research . It has a molecular formula of C9H4ClFN2O2 and a molecular weight of 226.594 .


Synthesis Analysis

Quinoline and its derivatives are synthesized using various methods. Classical methods include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with chlorine, fluorine, and nitro groups attached . The average mass is 226.592 Da, and the monoisotopic mass is 225.994537 Da .


Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .


Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C9H4ClFN2O2 and a molecular weight of 226.594 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.

Scientific Research Applications

Synthesis and Derivative Development

  • Quinoxaline Derivatives : A study demonstrated the efficient synthesis of over 30 new quinoxaline derivatives with unique substitution patterns, which were derived from a polyfunctionalized starting compound. These derivatives were evaluated for their antimalarial activity, showcasing the potential of 4-Chloro-6-fluoro-3-nitro-quinoline derivatives in drug development (Maichrowski et al., 2013).

  • Fluorochrome Development : A novel fluorochrome combining quinoline and benzimidazole exhibited significant fluorescent performance and high sensitivity and selectivity for picric acid detection, indicating its utility in environmental monitoring and safety applications (Jiang et al., 2019).

  • Fluorescent Whiteners : Research into 6-nitro-2-chloroquinoxaline led to the synthesis of derivatives that serve as disperse dyes and fluorescent whiteners for polyester fibers, highlighting the compound's application in the textile industry (Rangnekar & Tagdiwala, 1986).

  • Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, was utilized as a multireactive building block for the solid-phase synthesis of various nitrogenous heterocycles, demonstrating its versatility in creating a wide range of biologically active molecules (Křupková et al., 2013).

Analytical and Sensory Applications

  • HPLC-Fluorescence : The potential of a related compound, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, as a fluorogenic labelling reagent for HPLC separation of chlorophenols was explored, providing a method for detecting and analyzing chlorophenol compounds in pharmaceuticals (Gatti et al., 1997).

  • Corrosion Inhibition : Quinoline derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solution, offering insights into materials protection in industrial applications (Lgaz et al., 2017).

Mechanism of Action

Quinolines, including “4-Chloro-6-fluoro-3-nitro-quinoline”, exhibit important biological activities. They are used extensively in the treatment of various diseases . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Safety and Hazards

While specific safety and hazard information for “4-Chloro-6-fluoro-3-nitro-quinoline” is not available, general precautions should be taken while handling it. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There is a continuous need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions in the research of “4-Chloro-6-fluoro-3-nitro-quinoline” and similar compounds could be focused on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

4-chloro-6-fluoro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKXABQYVUAKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445405
Record name 4-chloro-6-fluoro-3-nitro-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99010-07-8
Record name 4-Chloro-6-fluoro-3-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99010-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-fluoro-3-nitro-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.3 g (11 mmol) of 6-fluoro-3-nitro-quinolin-4-ol (Example 19b) in 12 ml POCl3 are heated kept at 130° C. for 4 h. The reaction mixture is cooled to 0° C. and poured into ice-water. A precipitate is formed, which is filtered off and washed with water. The solid material is dissolved in CH2Cl2 and washed with 0.1N NaOH and water. After drying the organic phase over MgSO4, the solvent is evaporated to dryness. The residue is dissolved in a few ml of CH2Cl2 and hexane is added. The title compound precipitates and is filtered off. Drying is done at 60° C. (high-vacuum) overnight. NMR (DMSO-d6): 9.38/s (1H), 8.32/d×d (1H), 8.18/d×d (1H) and 8.02/d×t (1H); HPLC: tret=11.82 min (Grad 1).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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